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Cat. No.: B1444523 Get Quote

Introduction: Unveiling a Versatile Heterocyclic
Building Block
In the landscape of modern medicinal chemistry and drug development, halogenated

heterocyclic compounds are indispensable building blocks. Their unique electronic properties

and predictable reactivity patterns allow for the strategic construction of complex molecular

architectures. Among these, 3-Bromo-6-fluoropyridazine emerges as a significant, albeit

specialized, intermediate. This guide provides an in-depth technical overview of 3-Bromo-6-
fluoropyridazine, consolidating its known properties, exploring its synthetic utility with field-

proven insights, and offering a forward-looking perspective for researchers, scientists, and drug

development professionals. While detailed experimental data in peer-reviewed literature

remains sparse, this document synthesizes available information from chemical suppliers and

patent literature to present a comprehensive profile.

Core Identification and Physicochemical Profile
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

fundamental properties. 3-Bromo-6-fluoropyridazine is identified by the CAS Number

1353854-35-9.[1] Its structure features a pyridazine ring substituted with a bromine atom at the

3-position and a fluorine atom at the 6-position, creating a scaffold with distinct sites for

chemical modification.

Table 1: Physicochemical Properties of 3-Bromo-6-fluoropyridazine
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Property Value Source

CAS Number 1353854-35-9 [1]

Molecular Formula C₄H₂BrFN₂ [1][2]

Molecular Weight 176.97 g/mol [1][2]

Exact Mass 175.93854 g/mol [1]

Topological Polar Surface Area 25.8 Å² [1]

XLogP3-AA (Calculated) 1.3 [1]

Hydrogen Bond Donor Count 0 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Storage Conditions Inert atmosphere, 2-8°C [2]

Note: Most physicochemical data beyond the molecular formula and weight are

computationally derived from chemical supplier databases, as extensive experimental

characterization is not widely published.

Synthesis and Manufacturing Considerations
A detailed, peer-reviewed synthesis protocol for 3-Bromo-6-fluoropyridazine is not readily

available in the public domain. However, based on established principles of heterocyclic

chemistry, its synthesis would likely involve the construction of the pyridazine ring followed by

or incorporating halogenation steps. Potential synthetic strategies could include:

Diazotization and Halogenation: Starting from a suitable aminofluoropyridazine, a

Sandmeyer-type reaction could introduce the bromine atom.

Halogen Exchange: A precursor such as 3,6-dibromopyridazine could potentially undergo

selective nucleophilic substitution with a fluoride source.

Ring Formation: Condensation of a halogenated dicarbonyl compound or its equivalent with

hydrazine could form the pyridazine core with the halogens already in place.
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The causality behind these choices lies in the need for regioselective control. The two nitrogen

atoms in the pyridazine ring significantly influence the electron density and reactivity of the

carbon positions, making the precise placement of the bromo and fluoro substituents a key

synthetic challenge. For industrial-scale production, process optimization would be critical to

ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing.

Chemical Reactivity and Synthetic Applications
The true value of 3-Bromo-6-fluoropyridazine lies in its reactivity, which is dictated by the

electronic nature of the pyridazine ring and the distinct properties of its halogen substituents.

The pyridazine core is electron-deficient, which activates the ring towards nucleophilic aromatic

substitution (SNAr).

The workflow for a typical SNAr reaction involving this substrate is conceptually straightforward

but requires careful optimization of conditions.

Reaction Setup
Reaction Execution Workup & Purification

Reactants:
- 3-Bromo-6-fluoropyridazine
- Nucleophile (e.g., amine)

- Solvent (e.g., DIPEA)

Seal Reaction Vessel Heat to High Temperature
(e.g., 180°C)

Stir for Defined Time
(e.g., 1 hour)

Concentrate Under
Reduced Pressure

Purify via Chromatography
(e.g., Silica Gel) Isolate Pure Product

Click to download full resolution via product page

Caption: General workflow for a high-temperature SNAr reaction.

Case Study: Synthesis of an ABHD6 Antagonist
A key documented application of 3-Bromo-6-fluoropyridazine is its use as a reactant in the

synthesis of novel α/β-hydrolase domain containing 6 (ABHD6) antagonists, which are of

interest in drug discovery.[3] In a patented procedure, 3-Bromo-6-fluoropyridazine was

reacted with a complex amine nucleophile in the presence of N,N-diisopropylethylamine

(DIPEA) as a base.[3] The reaction was conducted in a sealed tube at 180°C for one hour.[3]

This reaction exemplifies a regioselective SNAr, where the nucleophile displaces one of the

halogens. While the patent does not explicitly state which halogen is displaced, in electron-
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deficient systems like pyridazine, fluorine is often a better leaving group in SNAr than bromine

due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the

intermediate Meisenheimer complex. The bromine atom would then be available for

subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions

(e.g., Suzuki, Buchwald-Hartwig), offering a dual-functional handle for building molecular

complexity.

The logical relationship for exploiting the differential reactivity of the C-F and C-Br bonds is a

cornerstone of its synthetic utility.
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Caption: Differential reactivity pathways for 3-Bromo-6-fluoropyridazine.

Analytical Characterization
While a full, published spectroscopic dataset is not available, the patent literature provides

analytical data for a product synthesized from 3-Bromo-6-fluoropyridazine.[3] For the

resulting ABHD6 antagonist, the following data were reported:

HPLC Retention Time: 1.20 minutes (formic acid method)[3]

Mass Spectrometry: MS (ESI, Pos.): 447 (M+H)⁺[3]

For researchers working directly with 3-Bromo-6-fluoropyridazine, characterization would

typically involve:

¹H NMR: To confirm the presence and coupling of the two aromatic protons on the pyridazine

ring.

¹³C NMR: To identify the four carbon atoms of the ring, with characteristic shifts for the

carbon atoms bonded to nitrogen, bromine, and fluorine.

¹⁹F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.

Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a

monobrominated compound.

Safety and Handling
As a halogenated, electron-deficient heterocyclic compound, 3-Bromo-6-fluoropyridazine
must be handled with appropriate care in a laboratory setting. The available safety data from

suppliers indicates the following hazards:

Table 2: GHS Hazard Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1444523?utm_src=pdf-body
https://www.benchchem.com/product/b1444523?utm_src=pdf-body
https://patents.google.com/patent/WO2022211060A1/ja
https://patents.google.com/patent/WO2022211060A1/ja
https://patents.google.com/patent/WO2022211060A1/ja
https://www.benchchem.com/product/b1444523?utm_src=pdf-body
https://www.benchchem.com/product/b1444523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Code Description

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Source:[2]

Self-Validating Protocol for Safe Handling:
Engineering Controls: Always handle this compound in a certified chemical fume hood to

avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are

immediately accessible.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity

before use.

Body Protection: Wear a standard laboratory coat.

Handling Procedures:

Avoid generating dust. If handling a solid, weigh it out carefully.

Keep the container tightly sealed when not in use.

Store in a cool, dry, well-ventilated area at the recommended 2-8°C, away from

incompatible materials such as strong oxidizing agents.[2]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Do not allow it to enter the environment.
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Conclusion and Future Outlook
3-Bromo-6-fluoropyridazine represents a valuable, though underexplored, building block for

synthetic and medicinal chemistry. Its primary utility, as demonstrated in the patent literature, is

as a difunctional intermediate for the construction of complex molecules, particularly in the

context of drug discovery. The presence of both a bromine and a fluorine atom at electronically

distinct positions on an activated pyridazine ring provides chemists with a platform for

sequential, regioselective functionalization via SNAr and cross-coupling reactions.

While the current body of public literature on this specific compound is limited, its structural

motifs are highly relevant to ongoing research. Future work will likely see this and similar

pyridazine intermediates utilized in the synthesis of new classes of bioactive compounds. As

more research is published, a more detailed understanding of its reactivity, optimal reaction

conditions, and full potential will undoubtedly emerge, further solidifying the role of halogenated

pyridazines in the chemist's synthetic toolbox.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1444523?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

